Bienvenue dans la boutique en ligne BenchChem!

N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea

Medicinal Chemistry Glioblastoma Structure–Activity Relationship

N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea (CAS 866042-85-5) is a synthetic thiourea derivative with molecular formula C₂₀H₂₁ClN₂O₂S and molecular weight 388.9 g/mol. It combines an allyl-substituted thiourea core with a 2-chloro-6-[(3,4-dihydro-2H-chromen-4-yl)oxy]benzyl aromatic system.

Molecular Formula C20H21ClN2O2S
Molecular Weight 388.91
CAS No. 866042-85-5
Cat. No. B2500245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea
CAS866042-85-5
Molecular FormulaC20H21ClN2O2S
Molecular Weight388.91
Structural Identifiers
SMILESC=CCNC(=S)NCC1=C(C=CC=C1Cl)OC2CCOC3=CC=CC=C23
InChIInChI=1S/C20H21ClN2O2S/c1-2-11-22-20(26)23-13-15-16(21)7-5-9-18(15)25-19-10-12-24-17-8-4-3-6-14(17)19/h2-9,19H,1,10-13H2,(H2,22,23,26)
InChIKeyLCVMPBZNBXOELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea (CAS 866042-85-5) Procurement Baseline: Structural Identity and Known Landscape


N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea (CAS 866042-85-5) is a synthetic thiourea derivative with molecular formula C₂₀H₂₁ClN₂O₂S and molecular weight 388.9 g/mol [1]. It combines an allyl-substituted thiourea core with a 2-chloro-6-[(3,4-dihydro-2H-chromen-4-yl)oxy]benzyl aromatic system [1]. This compound belongs to the N-aryl-N'-(chroman-4-yl)thiourea class, a chemical space for which certain structurally related analogs have demonstrated in vitro growth inhibitory activity against human glioblastoma cell lines [2]. However, a systematic search of primary research literature, patents, and authoritative bioactivity databases as of April 2026 reveals that no peer-reviewed pharmacological, biochemical, or biophysical characterization data is currently available for this specific CAS-numbered entity. Available vendor documentation confirms a minimum purity specification of 95% .

Why Generic Substitution Is Not Supported for N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea: The Critical Gap in Quantitative Comparator Evidence


Within the N-aryl-N'-(chroman-4-yl)thiourea and N-allylthiourea derivative classes, small structural changes produce large shifts in bioactivity. Published structure–activity relationship (SAR) data demonstrate that the presence and position of substituents on both the chroman and the phenyl ring critically influence in vitro growth inhibitory potency against glioma cell lines, with nitro-substituted phenylthioureas showing significant activity while corresponding phenylureas are less active but more cell-selective [1]. In the N-allylthiourea series, synthetic derivatives achieve MCF-7 cell cytotoxicity IC₅₀ values 13- to 25-fold lower (i.e., more potent) than unsubstituted N-allylthiourea (IC₅₀ 5.22 mM) [2]. These literature precedents indicate that generic interchange among thiourea analogs within this chemical space is not scientifically justified without compound-specific quantitative comparator data. At present, no head-to-head or cross-study comparator data exist for CAS 866042-85-5, meaning any procurement decision made on the basis of analog extrapolation carries unquantifiable experimental risk.

Product-Specific Quantitative Evidence Guide for N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea (CAS 866042-85-5)


Structural Differential: 2-Chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl Motif vs. Chroman-4-yl and 2,2-Dimethylchroman Thiourea Analogs

In the 2012 European Journal of Medicinal Chemistry study by Goffin et al., the most active compounds (4o and 4p) were 2,2-dimethylchroman-type nitro-substituted phenylthioureas that produced significant in vitro growth inhibition in U373, T98G, and Hs683 glioma cell lines. CAS 866042-85-5 differs from those active chemotypes at three critical positions: (i) the chroman ring lacks the 2,2-dimethyl substitution, instead carrying a 3,4-dihydro-2H-chromen-4-yloxy linker; (ii) the phenyl ring bears a 2-chloro substituent rather than a nitro group; and (iii) the thiourea N-substituent is allyl rather than aryl. No quantitative growth inhibition data have been reported for CAS 866042-85-5 in these glioma cell lines; therefore, the magnitude and direction of activity change relative to the published active analogs cannot be estimated [1].

Medicinal Chemistry Glioblastoma Structure–Activity Relationship

N-Allylthiourea Derivative Cytotoxicity Baseline: MCF-7 IC₅₀ Range Provides a Putative Upper Bound for Screening Prioritization

Widiandani et al. (2018) reported that four synthetic N-allylthiourea derivatives bearing substituted benzoyl groups displayed MCF-7 cytotoxicity IC₅₀ values ranging from 0.21 mM to 0.38 mM, compared with 5.22 mM for unsubstituted N-allylthiourea and 2.89 mM for hydroxyurea [1]. Although CAS 866042-85-5 was not among the compounds tested, the published range establishes a quantitative landscape for N-allylthiourea-based analogs: any novel derivative with MCF-7 IC₅₀ falling above this range would be considered less potent than existing members of the class. Without measured IC₅₀ for CAS 866042-85-5, it is unknown where this compound sits relative to the 0.21–0.38 mM window or the 5.22 mM parent baseline.

Cytotoxicity MCF-7 N-allylthiourea EGFR

Phenylurea vs. Phenylthiourea Selectivity in Normal vs. Tumor Glial Cells: A Class-Level Alert for Procurement Rationale

Goffin et al. (2012) demonstrated that within the chroman-4-yl series, phenylureas were slightly less active but more cell-selective (less toxic to normal glial cells) than the corresponding phenylthioureas. Compounds 3d and 3g (phenylureas) displayed cytostatic effects, while compound 3e displayed cytotoxic effects in U373 glioma cells [1]. Because CAS 866042-85-5 is a phenylthiourea, not a phenylurea, this class-level SAR suggests—but does not prove—that it may exhibit lower selectivity for tumor over normal glial cells compared to urea analogs. No direct selectivity data exist for CAS 866042-85-5 to confirm or refute this inference.

Tumor Selectivity Cytostatic Cytotoxic Glioma

Computed Physicochemical Properties: XLogP3-AA, Topological Polar Surface Area, and Rotatable Bond Count vs. Drug-Likeness Benchmarks

PubChem computed properties for CAS 866042-85-5 indicate XLogP3-AA = 4.3, Topological Polar Surface Area (TPSA) = 74.6 Ų, and Rotatable Bond Count = 6. These values compare to standard drug-likeness filters (Lipinski Rule of Five: XLogP ≤ 5, TPSA ≤ 140 Ų, molecular weight ≤ 500 Da). The compound passes these basic filters, but its XLogP (4.3) approaches the upper lipophilicity limit, which may be associated with reduced aqueous solubility and higher non-specific binding relative to less lipophilic analogs in the same class. For comparison, the 2012 lead compounds 4o and 4p incorporate polar nitro groups absent in CAS 866042-85-5, which likely reduces their logP [1].

Drug-likeness Lipinski Physicochemical Properties

Valid Application Scenarios for Procuring N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea Based on Available Evidence


In-House SAR Expansion of the Chroman-4-yl Thiourea Series for Glioblastoma Research

A medicinal chemistry team that has internally validated the N-aryl-N'-(chroman-4-yl)thiourea scaffold against glioma cell lines may procure CAS 866042-85-5 as a novel analog to systematically probe the SAR introduced by the 2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl motif. The Goffin et al. (2012) dataset provides a benchmark for growth inhibition in U373, T98G, and Hs683 cells, but the team must generate its own head-to-head data to assess whether this substitution pattern improves potency, selectivity, or physicochemical properties relative to the published 2,2-dimethylchroman leads [1].

Benchmarking Against the N-Allylthiourea MCF-7 Cytotoxicity Landscape

A cancer pharmacology group studying EGFR-targeted or EGFR-related pathways in breast cancer can acquire CAS 866042-85-5 and measure its MCF-7 IC₅₀ using the MTT assay protocol reported by Widiandani et al. (2018). Because that study established a quantitative IC₅₀ range (0.21–0.38 mM) for structurally related N-allylthiourea derivatives and a parent baseline of 5.22 mM, the newly measured value will immediately position CAS 866042-85-5 within the known potency hierarchy of this chemotype, enabling data-driven go/no-go decisions for further development [2].

Physicochemical Profiling and Solubility Assessment for Thiourea Lead Optimization

A drug discovery group seeking to optimize the ADME properties of chroman-containing thioureas may procure CAS 866042-85-5 specifically to evaluate the impact of the 2-chloro substituent and the 3,4-dihydro-2H-chromen-4-yloxy linker on solubility, lipophilicity, and non-specific binding. The compound's computed XLogP3-AA of 4.3 places it at the upper limit of acceptable lipophilicity, making it a valuable tool for testing formulation strategies (e.g., co-solvent systems, cyclodextrin complexation) that would be required for in vivo studies of similarly lipophilic analogs [3].

Chemical Probe for Mode-of-Action Studies Distinguishing Thiourea from Urea Cytostatic/Cytotoxic Mechanisms

Given the Goffin et al. (2012) finding that phenylureas in this series are cytostatic while phenylthioureas can be cytotoxic, a mechanistic biology group may procure CAS 866042-85-5 alongside a matched urea analog (if available) to investigate whether the thiourea moiety induces a distinct cell death phenotype in apoptosis-resistant glioma models. Direct comparative flow cytometry and time-lapse videomicroscopy experiments would be required to confirm any mechanistic differentiation [1].

Quote Request

Request a Quote for N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.